molecular formula C18H27NO4S B2835571 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine CAS No. 952982-63-7

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine

Cat. No.: B2835571
CAS No.: 952982-63-7
M. Wt: 353.48
InChI Key: ISGGQCRQZLJJEM-UHFFFAOYSA-N
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Description

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a complex organic compound that features a benzofuran moiety, a sulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine typically involves multiple steps:

    Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.

    Formation of the Propyl Linker: The benzofuran derivative is then reacted with a suitable propylating agent to introduce the propyl group.

    Sulfonylation: The propylated benzofuran is treated with a sulfonyl chloride to introduce the sulfonyl group.

    Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with piperidine to form the target compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine can undergo various chemical reactions:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

    Medicinal Chemistry: The benzofuran moiety is known for its antimicrobial properties, making this compound a candidate for drug development.

    Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a probe to study various biological processes, particularly those involving sulfonyl and piperidine functionalities.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

The uniqueness of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine lies in its combination of the benzofuran, sulfonyl, and piperidine functionalities, which could confer unique biological and chemical properties.

Biological Activity

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a compound of interest due to its potential therapeutic applications. Its structure integrates a piperidine ring with a sulfonyl group and a substituted benzofuran moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its anticancer activity and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C20H29NO4S. The compound features:

  • Piperidine ring : A six-membered saturated nitrogen-containing ring.
  • Sulfonyl group : A functional group that can enhance solubility and biological activity.
  • Dihydrobenzofuran moiety : Known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that compounds related to the dihydrobenzofuran structure exhibit significant anticancer properties. A study evaluating various dihydrobenzofuran lignans demonstrated that certain derivatives showed promising cytotoxic effects against human tumor cell lines, particularly leukemia and breast cancer cells .

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

CompoundCell Line TypeGI(50) Value (µM)Mechanism of Action
Compound 2bBreast Cancer<0.01Inhibition of tubulin polymerization
Compound 2cLeukemia0.3Antimitotic activity
1-((3-(...))Various Tumor LinesTBDTBD

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to 1-((3-(...)) have been shown to inhibit the polymerization of tubulin, an essential process for mitosis . This action disrupts cell division, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been noted to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating effectively.

Case Studies

A notable case study involved the synthesis and evaluation of various dihydrobenzofuran derivatives, where a specific compound exhibited a GI(50) value of less than 10 nM against three breast cancer cell lines. This compound was found to inhibit mitosis at micromolar concentrations, demonstrating its potential as a lead compound for further drug development .

Properties

IUPAC Name

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGQCRQZLJJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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